molecular formula C9H9BrN4O2 B1447049 5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine CAS No. 1803598-74-4

5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine

Cat. No. B1447049
M. Wt: 285.1 g/mol
InChI Key: STNCEABTFMPAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also contains a 1,2,5-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The InChI code provided gives a precise description of the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure. For example, the presence of the bromine atom suggests that the compound might be relatively heavy and possibly reactive. The exact properties would need to be determined experimentally .

Scientific Research Applications

Efficient Synthesis Techniques

The compound is involved in efficient synthesis methods for creating biheterocyclic compounds. For example, a precursor similar to the compound was used to synthesize a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles through a stepwise process involving nucleophilic substitution, azide–alkyne cycloaddition (click chemistry), and cyclocondensation with 2-methylisothiourea sulfate (Aquino et al., 2017).

Antiviral Activity

Compounds structurally related to "5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine" have been synthesized and tested for antiviral activity. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 showed marked inhibition of retrovirus replication in cell culture, highlighting the potential for similar compounds to serve as antiviral agents (Hocková et al., 2003).

Antibacterial and Anticancer Potential

A novel class of 5H-[1,2,4]oxadiazolo[4,5-a]pyrimidine derivatives, related to the compound of interest, demonstrated moderate antibacterial potencies against Gram-positive strains and selective antiproliferative activity against human cancer cell lines. This suggests a potential avenue for the development of new drug candidates for antibacterial or anticancer therapies (Liu et al., 2018).

Synthesis of Heterocyclic Compounds

The compound is also a key intermediate in the synthesis of heterocyclic compounds with potential biological activities. Various methodologies have been developed for synthesizing pyridin- and pyrimidin-2-yl acetate cores, facilitating the creation of novel therapeutic agents (Morgentin et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-[(5-bromo-2-methylpyrimidin-4-yl)oxymethyl]-4-methyl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2/c1-5-8(14-16-13-5)4-15-9-7(10)3-11-6(2)12-9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNCEABTFMPAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1COC2=NC(=NC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.